molecular formula C18H14ClNO B1454315 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-43-9

6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1454315
CAS No.: 1160253-43-9
M. Wt: 295.8 g/mol
InChI Key: XINBKQXTKABPQW-UHFFFAOYSA-N
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Description

“6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.76 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a carbonyl chloride group at the 4-position and methyl groups at the 2- and 6-positions of the quinoline ring and the 4-position of the phenyl ring .

Scientific Research Applications

Catalytic Synthesis and Gold(III) Complex Formation

One study discusses a one-step catalytic synthesis method for producing 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines, which are further used to form Gold(III) complexes. These complexes, characterized by single-crystal X-ray diffraction, reveal insights into their structural properties and potential applications in catalysis or materials science (Laguna et al., 2014).

Chemical Reactions and Derivative Formation

Another area of research involves the reaction of quinoline derivatives with diketene, leading to the production of compounds with potential applications in organic synthesis and possibly pharmaceuticals. These reactions highlight the versatility of quinoline derivatives in forming various chemical structures (Kato & Yamanaka, 1964).

Spectroscopic Studies and Chemosensors

Research into the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines unveils their potential as chemosensors for detecting different cations. These findings could have implications for the development of new materials for sensing applications in environmental monitoring or medical diagnostics (Hranjec et al., 2012).

Nonlinear Optical (NLO) Properties

A study focusing on the synthesis and characterization of quinoline-based derivatives assesses their nonlinear optical (NLO) properties, suggesting these compounds have potential applications in optical technologies, such as in the development of new materials for photonic devices (Khalid et al., 2019).

Radioligand Development for PET Imaging

Investigations into quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging with PET (Positron Emission Tomography) highlight the biomedical research applications of quinoline derivatives in designing diagnostic tools for neurology and oncology (Matarrese et al., 2001).

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-3-6-13(7-4-11)17-10-15(18(19)21)14-9-12(2)5-8-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBKQXTKABPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202005
Record name 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-43-9
Record name 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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